lespedezaflavanone H

Description

Properties

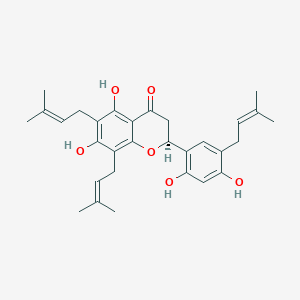

Molecular Formula |

C30H36O6 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H36O6/c1-16(2)7-10-19-13-22(24(32)14-23(19)31)26-15-25(33)27-29(35)20(11-8-17(3)4)28(34)21(30(27)36-26)12-9-18(5)6/h7-9,13-14,26,31-32,34-35H,10-12,15H2,1-6H3/t26-/m0/s1 |

InChI Key |

NZFNGIZKDZCAKF-SANMLTNESA-N |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)C |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Novel Flavanones from Lespedeza Species

For Researchers, Scientists, and Drug Development Professionals

The genus Lespedeza, a member of the Fabaceae family, is a rich source of bioactive flavonoids. Recent phytochemical explorations have unveiled novel flavanone and isoflavanone structures, presenting new opportunities for drug discovery and development. This guide provides an in-depth overview of the discovery and isolation of these compounds, with a focus on experimental protocols, data presentation, and the visualization of key processes. While a specific compound named "lespedezaflavanone H" is not prominently documented in publicly available scientific literature, this guide will focus on recently discovered flavanones from Lespedeza as exemplars of the discovery process.

Discovery of Novel Flavanones in Lespedeza

The quest for new chemical entities has led researchers to investigate various species of Lespedeza. Notably, studies on Lespedeza cuneata, Lespedeza bicolor, and Lespedeza juncea have resulted in the identification of previously unknown flavanones and isoflavanones.

A significant finding in this area is the isolation of two new isoflavanones from the roots of Lespedeza cuneata: 6,8,3',4'-tetrahydroxy-2'-methoxy-7-methylisoflavanone and 6,8,3',4'-tetrahydroxy-2'-methoxy-6'-(1,1-dimethylallyl)-isoflavone [1]. Additionally, unusual homoisoflavanones, named lesjunceol and lesjuncerol , have been isolated from Lespedeza juncea. These discoveries underscore the chemical diversity within the Lespedeza genus and highlight its potential as a source of novel drug leads.

Experimental Protocols for Isolation and Characterization

The isolation of these novel flavanones requires a systematic approach involving extraction, fractionation, and chromatographic purification. The structural elucidation is then accomplished through sophisticated spectroscopic techniques.

The following protocol is a composite representation of methodologies employed in the successful isolation of flavanones from Lespedeza species.

1. Plant Material Extraction:

- Air-dried and powdered aerial parts or roots of the Lespedeza species are subjected to extraction with 80-95% methanol or ethanol at room temperature.

- The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol. This step segregates compounds based on their polarity.

3. Chromatographic Purification:

- The ethyl acetate and n-butanol fractions, often enriched with flavonoids, are subjected to a series of chromatographic separations.

- Column Chromatography: Initial separation is performed on silica gel or Diaion HP-20P columns, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).

- Size-Exclusion Chromatography: Further purification is achieved using Sephadex LH-20 column chromatography, typically with methanol as the eluent.

- High-Performance Liquid Chromatography (HPLC): Final isolation of pure compounds is carried out on a preparative HPLC system, often with a reversed-phase C18 column and a mobile phase consisting of a water-acetonitrile or water-methanol gradient.

The definitive structure of an isolated compound is determined through a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information on the number and types of protons and carbons in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, allowing for the complete structural assignment.

-

Data Presentation: Quantitative Analysis

For clarity and comparative purposes, all quantitative data related to the isolated compounds should be presented in a structured tabular format.

Table 1: Spectroscopic Data for a Novel Isoflavanone from Lespedeza cuneata

| Parameter | 6,8,3',4'-tetrahydroxy-2'-methoxy-7-methylisoflavanone |

| Molecular Formula | C₁₇H₁₆O₇ |

| HR-ESI-MS [M+H]⁺ (m/z) | 333.0974 |

| ¹H NMR (400 MHz, CD₃OD) δH | 6.70 (1H, s, H-5'), 6.65 (1H, d, J=8.0 Hz, H-5), 6.55 (1H, d, J=8.0 Hz, H-6'), 4.50 (2H, m, H-2), 3.85 (3H, s, -OCH₃), 3.70 (1H, t, J=8.0 Hz, H-3), 2.05 (3H, s, -CH₃) |

| ¹³C NMR (100 MHz, CD₃OD) δC | 195.5 (C-4), 162.1 (C-7), 158.0 (C-5), 157.5 (C-8a), 146.0 (C-3'), 145.5 (C-4'), 132.0 (C-1'), 120.5 (C-6'), 116.0 (C-5'), 115.5 (C-2'), 110.0 (C-4a), 105.0 (C-6), 72.5 (C-2), 60.5 (-OCH₃), 50.0 (C-3), 10.5 (-CH₃) |

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for conveying complex experimental processes and biological mechanisms.

The following diagram illustrates a typical workflow for the isolation of novel flavanones from Lespedeza.

References

Unveiling the Flavanone Landscape of Lespedeza: A Technical Guide to Natural Occurrence and Isolation

Introduction: The genus Lespedeza, a member of the Fabaceae family, is a rich reservoir of bioactive flavonoids, which are renowned for their diverse pharmacological activities. These herbaceous plants, found predominantly in East Asia and North America, have a long history of use in traditional medicine.[1][2][3] Among the various classes of flavonoids, flavanones and their prenylated derivatives are of significant interest to researchers and drug development professionals due to their potential therapeutic applications. This technical guide provides an in-depth overview of the known flavanones and related flavonoids isolated from Lespedeza species, their natural sources, and detailed experimental protocols for their isolation and characterization. While the specific compound "Lespedezaflavanone H" does not appear in the current scientific literature, this guide focuses on the established and novel flavanones that have been successfully isolated from this genus.

Natural Occurrence of Flavanones and Isoflavanones in Lespedeza

Numerous studies have led to the isolation and identification of a variety of flavanones and isoflavanones from different species of Lespedeza. These compounds often feature prenylation and other substitutions that contribute to their biological activity. The following table summarizes the key flavanones and isoflavanones reported in the literature, along with their plant source.

| Compound Name | Plant Source | Part of Plant | Reference |

| 6,8,3′,4′-tetrahydroxy-2′-methoxy-7-methylisoflavanone | Lespedeza cuneata | Roots | [4][5] |

| 6,8,3′,4′-tetrahydroxy-2′-methoxy-6′-(1,1-dimethylallyl)-isoflavone | Lespedeza cuneata | Roots | [4][5] |

| Erythrabyssin II | Lespedeza bicolor | Root Bark | [6][7] |

| Lespebuergine G4 | Lespedeza bicolor | Root Bark | [6][7] |

| 1-methoxyerhtrabyssin II | Lespedeza bicolor | Root Bark | [6][7] |

| Bicolosin A | Lespedeza bicolor | Root Bark | [6][7] |

| Bicolosin B | Lespedeza bicolor | Root Bark | [6][7] |

| Bicolosin C | Lespedeza bicolor | Root Bark | [6][7] |

| Xanthoangelol | Lespedeza bicolor | Root Bark | [6][7] |

| (±)-lespeol | Lespedeza bicolor | Root Bark | [6][7] |

| Parvisoflavanone | Lespedeza bicolor | Root Bark | [6][7] |

| Lesjunceol (Homoisoflavanone) | Lespedeza juncea | Aerial Parts | [8] |

| Lesjuncerol (Homoisoflavanone) | Lespedeza juncea | Aerial Parts | [8] |

| A novel flavonoid | Lespedeza virgata | Not specified | [9] |

Experimental Protocols: From Plant Material to Pure Compound

The isolation of flavanones from Lespedeza species generally involves a multi-step process encompassing extraction, fractionation, and chromatography. The following sections detail the typical methodologies employed.

Plant Material Collection and Preparation

-

Collection: The specific plant part (e.g., roots, aerial parts) is collected, identified, and a voucher specimen is typically deposited in a herbarium for authentication.

-

Preparation: The collected plant material is air-dried in the shade and then coarsely powdered using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, most commonly 95% ethanol or 80% methanol, at room temperature for several days.[4][10] This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Removal: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is typically suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common fractionation scheme involves:

-

Hexane

-

Ethyl acetate

-

n-Butanol

This process separates the components of the crude extract based on their polarity, with flavanones and related flavonoids often concentrating in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The fractions enriched with the target compounds are then subjected to a series of chromatographic techniques to isolate the pure flavanones.

-

Column Chromatography:

-

Silica Gel Chromatography: This is a primary step for separating compounds based on their polarity. A gradient elution system, such as cyclohexane-ethyl acetate or chloroform-methanol, is commonly used.[4]

-

Sephadex LH-20 Chromatography: This technique is effective for separating flavonoids and is often used for further purification of fractions obtained from silica gel chromatography. Elution is typically carried with methanol.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to obtain highly pure compounds. A C18 reversed-phase column is frequently used with a gradient of methanol and water as the mobile phase.

The following diagram illustrates a general experimental workflow for the isolation of flavanones from Lespedeza.

Caption: General workflow for the isolation and identification of flavanones from Lespedeza species.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the class of the flavonoid.

Biological Activities of Lespedeza Flavonoids

Flavonoids isolated from Lespedeza species have been reported to exhibit a wide range of biological activities, making them promising candidates for drug development.

-

Anti-inflammatory Activity: Several flavonoids from L. cuneata have shown significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-stimulated microglial cells, suggesting their potential in treating neuroinflammatory diseases.[10]

-

Antiviral Activity: Flavonoids from the roots of L. bicolor have demonstrated inhibitory activity against the papain-like protease (PLpro) of the SARS-CoV, indicating their potential as antiviral agents.[6][7][11]

-

Renoprotective Effects: Extracts of Lespedeza species are known to have diuretic and renoprotective effects, which are attributed to their flavonoid content.[2] They may exert their effects by reducing oxidative stress and inflammation in renal tissues.[2]

The anti-inflammatory effects of Lespedeza flavonoids are often mediated through the modulation of key signaling pathways. For instance, the inhibition of NO production in microglia suggests an interaction with the nuclear factor kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammatory responses.

Caption: Postulated mechanism of anti-inflammatory action of Lespedeza flavonoids.

References

- 1. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbscience.com [nbscience.com]

- 3. preprints.org [preprints.org]

- 4. tandfonline.com [tandfonline.com]

- 5. New flavonoids and other constituents from Lespedeza cuneata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [논문]A novel flavonoid from Lespedeza virgata (Thunb.) DC.: Structural elucidation and antioxidative activity [scienceon.kisti.re.kr]

- 10. Flavonoids isolated from Lespedeza cuneata G. Don and their inhibitory effects on nitric oxide production in lipopolysaccharide-stimulated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoids Derived from the Roots of Lespedeza bicolor Inhibit the Activity of SARS-CoV Papain-like Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate biosynthetic route to Lespedezaflavanone H in Lespedeza species is a subject of significant interest for researchers in natural product chemistry, drug discovery, and metabolic engineering. This technical guide provides a comprehensive overview of the putative biosynthetic pathway, supported by available scientific evidence and general knowledge of flavonoid biosynthesis. It is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data where available, alongside visualizations of the key pathways and workflows.

Introduction to Lespedezaflavanone H and its Significance

Lespedeza species, belonging to the Fabaceae family, are known to produce a diverse array of flavonoids, many of which exhibit promising biological activities. Among these, the prenylated flavanones, such as this compound, have garnered attention for their potential therapeutic properties. Prenylation, the attachment of a prenyl group to the flavonoid core, often enhances the bioactivity of these compounds. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

The Putative Biosynthetic Pathway of this compound

While the complete and specific biosynthetic pathway for this compound in Lespedeza species has not been fully elucidated, a putative pathway can be constructed based on the well-established general flavonoid biosynthesis pathway and the known chemical structure of related prenylated flavanones. The biosynthesis can be broadly divided into three key stages:

-

Formation of the Flavanone Core: This stage involves the general phenylpropanoid pathway and the subsequent action of key enzymes to form the basic C6-C3-C6 flavanone skeleton.

-

Prenylation of the Flavanone Skeleton: This is a critical step where one or more prenyl groups are attached to the flavanone core by specific prenyltransferase enzymes.

-

Tailoring Modifications: Further enzymatic modifications, such as hydroxylation, methylation, or glycosylation, may occur to yield the final this compound molecule.

Formation of the Naringenin Core

The biosynthesis of the flavanone core, naringenin, is a well-conserved pathway in higher plants.

In-Depth Technical Guide on the Chemical Structure and Stereochemistry of Lespedezaflavanone H

A comprehensive analysis for researchers, scientists, and drug development professionals.

Initial Note on Lespedezaflavanone H: Extensive literature searches did not yield specific information for a compound designated as "this compound." This suggests that it may be a novel, recently isolated compound not yet widely documented in scientific databases. Therefore, this guide will focus on a representative and well-characterized member of this compound class, Lespedezaflavanone G , to provide a detailed technical overview of the structural and stereochemical features characteristic of these prenylated flavanones. The methodologies and data presented are based on established principles for the isolation and characterization of flavonoids from the Lespedeza genus.

Chemical Structure of Lespedezaflavanone G

Lespedezaflavanone G is a prenylated flavanone, a class of flavonoids characterized by the attachment of one or more isoprenoid units to the basic flavanone scaffold. The fundamental structure of a flavanone consists of a C6-C3-C6 skeleton, forming a chromanone ring (A and C rings) with a phenyl substituent (B ring) at the 2-position.

The specific structure of Lespedezaflavanone G is 5,7-dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-methyl-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one . Its molecular formula is C₂₇H₃₂O₅. The key structural features include:

-

A flavanone core.

-

Two hydroxyl groups at positions 5 and 7 of the A ring.

-

A methyl group at position 6 of the A ring.

-

A prenyl (3-methylbut-2-enyl) group at position 8 of the A ring.

-

A methoxy group at position 4' of the B ring.

-

A prenyl group at position 3' of the B ring.

The presence and position of these various functional groups, particularly the lipophilic prenyl chains, are significant contributors to the biological activity of this class of compounds.

Below is a two-dimensional representation of the chemical structure of Lespedezaflavanone G.

Caption: 2D Chemical Structure of Lespedezaflavanone G.

Stereochemistry

The stereochemistry of flavanones is determined by the chiral center at the C2 position of the C ring. In naturally occurring flavanones, the B ring is typically in the (S)-configuration. The absolute configuration of lespedezaflavanones can be determined using chiroptical methods such as circular dichroism (CD) spectroscopy. The sign of the Cotton effect in the CD spectrum can be correlated to the stereochemistry at C2. A positive Cotton effect around 330 nm and a negative one around 290 nm are generally indicative of the (2S)-configuration in flavanones.

For a definitive assignment, comparison of experimental CD spectra with quantum-chemical calculations of the predicted spectra for both (2R) and (2S) enantiomers is the gold standard.

Quantitative Data

The structural elucidation of lespedezaflavanones relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the expected quantitative data for a representative lespedezaflavanone like Lespedezaflavanone G.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Lespedezaflavanone

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 2 | ~79.0 | ~5.3 (dd, J = 12.0, 3.0 Hz) |

| 3 | ~43.0 | ~3.1 (dd, J = 17.0, 12.0 Hz), ~2.8 (dd, J = 17.0, 3.0 Hz) |

| 4 | ~196.0 | - |

| 4a | ~102.5 | - |

| 5 | ~162.0 | - |

| 6 | ~109.0 | - |

| 7 | ~165.0 | - |

| 8 | ~106.0 | - |

| 8a | ~161.0 | - |

| 1' | ~128.0 | - |

| 2' | ~114.0 | ~7.3 (d, J = 2.0 Hz) |

| 3' | ~131.0 | - |

| 4' | ~158.0 | - |

| 5' | ~115.0 | ~6.9 (d, J = 8.5 Hz) |

| 6' | ~129.0 | ~7.2 (dd, J = 8.5, 2.0 Hz) |

| 6-CH₃ | ~8.0 | ~2.1 (s) |

| 4'-OCH₃ | ~55.5 | ~3.8 (s) |

| Prenyl Group 1 | ||

| 1'' | ~22.0 | ~3.2 (d, J = 7.0 Hz) |

| 2'' | ~122.0 | ~5.2 (t, J = 7.0 Hz) |

| 3'' | ~132.0 | - |

| 4'' | ~18.0 | ~1.7 (s) |

| 5'' | ~26.0 | ~1.6 (s) |

| Prenyl Group 2 | ||

| 1''' | ~21.0 | ~3.3 (d, J = 7.0 Hz) |

| 2''' | ~123.0 | ~5.3 (t, J = 7.0 Hz) |

| 3''' | ~131.0 | - |

| 4''' | ~18.0 | ~1.7 (s) |

| 5''' | ~26.0 | ~1.6 (s) |

| 5-OH | - | ~12.0 (s) |

| 7-OH | - | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 2: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Lespedezaflavanone G

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 437.2322 | ~437.2320 |

| [M+Na]⁺ | 459.2142 | ~459.2140 |

| [M-H]⁻ | 435.2177 | ~435.2175 |

Experimental Protocols

The isolation and characterization of lespedezaflavanones from plant material typically follow a standardized workflow.

Isolation of Lespedezaflavanones

-

Extraction: The dried and powdered plant material (e.g., roots or aerial parts of Lespedeza species) is extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The flavanones are typically enriched in the ethyl acetate and chloroform fractions.

-

Chromatographic Separation: The enriched fractions are subjected to multiple rounds of column chromatography to isolate the individual compounds.

-

Silica Gel Chromatography: A common first step, using a gradient of solvents such as n-hexane and ethyl acetate.

-

Sephadex LH-20 Chromatography: Used for further purification, typically with methanol as the eluent, to separate compounds based on molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to obtain highly pure compounds, using a reverse-phase column (e.g., C18) and a mobile phase such as a gradient of methanol and water.

-

Structure Elucidation

-

High-Resolution Mass Spectrometry (HR-MS): The molecular formula of the purified compound is determined by HR-MS, typically using electrospray ionization (ESI).

-

NMR Spectroscopy: A suite of NMR experiments is conducted to determine the detailed structure.

-

¹H NMR: Provides information on the number and types of protons and their neighboring protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

-

-

Circular Dichroism (CD) Spectroscopy: Used to determine the absolute stereochemistry at the C2 position, as described in the Stereochemistry section.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and characterization of lespedezaflavanones.

Physical and chemical properties of lespedezaflavanone H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lespedezaflavanone G is a prenylated flavanone, a class of flavonoids known for their diverse biological activities. Isolated from species of the Lespedeza genus, these compounds are of increasing interest to the scientific community. Prenylation, the attachment of a hydrophobic prenyl group, can significantly enhance the therapeutic potential of flavonoids by improving their bioavailability and interaction with cellular targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of lespedezaflavanone G, alongside methodologies for its study and an exploration of relevant signaling pathways. While specific experimental data for lespedezaflavanone H remains elusive in published literature, this guide focuses on the closely related and characterized lespedezaflavanone G, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

A summary of the key physical and chemical properties of lespedezaflavanone G is presented below. This data is crucial for its extraction, purification, and characterization, as well as for understanding its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₂O₅ | [1] |

| Molecular Weight | 436.54 g/mol | [1] |

| Monoisotopic Mass | 436.22498 Da | [1] |

| Appearance | Not explicitly reported, but flavonoids are typically crystalline or amorphous powders. | |

| Melting Point | Not reported in the searched literature. | |

| Solubility | Not explicitly reported, but as a flavonoid, it is expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate, with limited solubility in water. | |

| Predicted XlogP | 6.9 | [1] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of natural products. Below are the key spectral data points for lespedezaflavanone G.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule. The predicted collision cross-section (CCS) values can aid in structural confirmation.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 437.23226 | 209.0 |

| [M+Na]⁺ | 459.21420 | 215.4 |

| [M-H]⁻ | 435.21770 | 214.4 |

Data sourced from PubChemLite.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for lespedezaflavanone G were not found in the initial searches, related flavonoid structures from Lespedeza have been characterized using these techniques. For instance, the structural elucidation of flavonoids isolated from Lespedeza cuneata involved 1D and 2D NMR spectroscopic methods.[2]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids typically shows two major absorption bands. Band I, in the range of 300-400 nm, corresponds to the B-ring, while Band II, between 200-280 nm, is associated with the A-ring. Specific UV-Vis data for lespedezaflavanone G is not available in the searched results.

Experimental Protocols

Detailed experimental protocols are vital for the replication and advancement of scientific research. The following sections outline methodologies relevant to the study of lespedezaflavanones.

Extraction and Isolation of Flavonoids from Lespedeza

The following is a general protocol for the extraction and isolation of flavonoids from Lespedeza species, based on methods described for Lespedeza cuneata.[2]

1. Plant Material Preparation:

-

The aerial parts of the plant are collected, dried, and powdered.

2. Extraction:

-

The powdered plant material is extracted with 80% methanol at room temperature for several days. This process is typically repeated multiple times to ensure exhaustive extraction.

-

The solvent is then removed under reduced pressure to yield a crude methanol extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

4. Chromatographic Separation:

-

The resulting fractions are subjected to various chromatographic techniques for the isolation of individual compounds. These techniques may include:

-

Column Chromatography: Using stationary phases like Diaion HP-20P, silica gel, or Sephadex LH-20.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

-

The workflow for a typical extraction and isolation process is depicted in the diagram below.

Structure Elucidation

The chemical structure of the isolated compounds is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

UV-Vis and IR Spectroscopy: To provide information about the electronic transitions and functional groups present in the molecule.

Biological Activity and Signaling Pathways

Flavonoids from Lespedeza species have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] While specific studies on lespedezaflavanone G are limited, the biological activities of related flavonoids suggest potential mechanisms of action.

Anti-inflammatory Activity

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In macrophages, lipopolysaccharide (LPS) stimulation triggers intracellular signaling cascades, leading to the production of pro-inflammatory mediators like nitric oxide (NO).[2] Flavonoids from Lespedeza have been shown to inhibit NO production in LPS-stimulated microglia.[2] This inhibition is often mediated through the downregulation of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

The diagram below illustrates the general mechanism of LPS-induced inflammation and the potential inhibitory points for flavonoids.

Conclusion

Lespedezaflavanone G represents a promising scaffold for the development of new therapeutic agents. This technical guide consolidates the available physical and chemical data for this compound and provides a framework for its further investigation. While more research is needed to fully elucidate its biological activities and mechanisms of action, the information presented here serves as a valuable starting point for researchers dedicated to exploring the therapeutic potential of flavonoids from the Lespedeza genus. The methodologies and pathways described can be adapted for the study of other related natural products, contributing to the broader field of drug discovery and development.

References

- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 2. Flavonoids isolated from Lespedeza cuneata G. Don and their inhibitory effects on nitric oxide production in lipopolysaccharide-stimulated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

Lespedezaflavanone H: An In-depth Technical Guide on its Antioxidant Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lespedezaflavanone H, a member of the flavanone class of polyphenols, is a constituent of plants from the Lespedeza genus, which has a history of use in traditional medicine. While specific experimental data on the antioxidant activity of this compound is limited in publicly available literature, theoretical studies and research on closely related compounds and extracts from Lespedeza species strongly suggest its potential as a potent antioxidant. This technical guide synthesizes the available information on the antioxidant activity of compounds from the Lespedeza genus, proposes the likely mechanisms of action for this compound based on its chemical structure and the known activities of similar flavonoids, and provides detailed experimental protocols for key antioxidant assays. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other related flavonoids.

Introduction to this compound and the Antioxidant Potential of Lespedeza Species

Flavonoids, a diverse group of plant secondary metabolites, are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in cellular defense mechanisms.[1][2] Flavanones, characterized by a C6-C3-C6 skeleton, are a significant subclass of flavonoids.

This compound belongs to this class and is found in various species of the Lespedeza genus. While direct experimental validation of this compound's antioxidant capacity through common assays is not extensively documented, theoretical studies on a closely related compound, "lespedezaflavonone" from Lespedeza virgata, provide insights into its potential mechanisms.[3] A computational analysis using density functional theory (DFT) determined thermodynamic parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP), suggesting that lespedezaflavonone can scavenge hydroxyl radicals through mechanisms like hydrogen atom transfer (HAT), stepwise electron-transfer-proton-transfer (SET-PT), and sequential proton-loss-electron-transfer (SPLET).[3] The study indicated that the SPLET mechanism is the most thermodynamically favorable.[3]

Extracts from various Lespedeza species have demonstrated significant antioxidant activity in numerous studies, underscoring the potential of their constituent compounds, including this compound.

Quantitative Antioxidant Activity of Lespedeza Species Extracts and Related Flavonoids

To provide a comparative context for the potential antioxidant efficacy of this compound, the following table summarizes the quantitative antioxidant data from studies on extracts of different Lespedeza species and other flavonoids isolated from this genus.

| Plant/Compound | Assay | IC50 / Activity | Reference |

| Lespedeza cuneata (Ethylacetate fraction) | DPPH | 95% inhibition | [4] |

| Lespedeza cuneata (Methanol extract) | Anti-lipid peroxidation | > Butylated hydroxyanisole | [4] |

| Lespedeza robusta (Leaves) | DPPH | IC50: 10.16 ppm | [5] |

| Lespedeza bicolor (Ethanol extract) | DPPH | SC50: 0.72 mg/mL | [5] |

| Kaempferol (from L. cuneata) | NO Production Inhibition | IC50: 28.01 µM | [6] |

| Kaempferol (from Oxytropis falcate) | DPPH | IC50: 0.11 mg/mL | [7] |

| Rhamnetin (from Oxytropis falcate) | DPPH | IC50: 0.14 mg/mL | [7] |

| Rhamnocitrin (from Oxytropis falcate) | DPPH | IC50: 0.15 mg/mL | [7] |

Proposed Antioxidant Mechanisms of this compound

Based on the known mechanisms of flavonoids, this compound likely exerts its antioxidant effects through two primary modes of action: direct radical scavenging and modulation of cellular signaling pathways.

Direct Radical Scavenging

The flavanone structure, with its hydroxyl groups, enables the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging radical chain reactions.

Modulation of Cellular Signaling Pathways

Flavonoids are known to interact with and modulate key signaling pathways involved in the cellular response to oxidative stress.[1][2] The two most probable pathways for this compound are the Nrf2/ARE and NF-κB pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[10][11] Flavonoids, including likely this compound, can activate this pathway, thereby enhancing the cell's intrinsic antioxidant defenses.[9]

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[12][13] In inflammatory conditions, the activation of NF-κB leads to the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules, which can contribute to oxidative stress.[14][15] Many flavonoids have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory and antioxidant effects.[12][16] this compound may inhibit the degradation of the inhibitor of κB (IκB), which would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[15]

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for the key in vitro experiments commonly used to assess the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which a series of dilutions are made.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the sample solution (e.g., 100 µL) to each well.

-

Add an equal volume of the DPPH solution to each well.

-

For the control, use the solvent instead of the sample solution.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) in water.

-

Prepare a stock solution of potassium persulfate (e.g., 2.45 mM) in water.

-

To generate the ABTS•+ solution, mix the ABTS and potassium persulfate stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a series of dilutions of this compound as described for the DPPH assay.

-

Assay Procedure:

-

Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well microplate.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation (FRAP Reagent):

-

Prepare 300 mM acetate buffer (pH 3.6).

-

Prepare 10 mM TPTZ solution in 40 mM HCl.

-

Prepare 20 mM FeCl₃·6H₂O solution in water.

-

Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v) and warm to 37°C before use.

-

-

Sample Preparation: Prepare a series of dilutions of this compound.

-

Assay Procedure:

-

Add a small volume of the sample solution (e.g., 30 µL) to a larger volume of the FRAP reagent (e.g., 270 µL).

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄·7H₂O, and is typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Isolation and Characterization of this compound

The isolation and characterization of this compound from plant material typically involves a series of chromatographic and spectroscopic techniques.

General Protocol:

-

Extraction: The dried and powdered plant material (e.g., aerial parts or roots of a Lespedeza species) is extracted with a suitable solvent, such as methanol or ethanol.[6]

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[6]

-

Chromatography: The fraction containing the flavanones is subjected to various chromatographic techniques for further purification. These may include:

-

Column Chromatography: Using stationary phases like silica gel, Sephadex LH-20, or Diaion HP-20.[6]

-

High-Performance Liquid Chromatography (HPLC): Often used for final purification to obtain the pure compound.

-

-

Structure Elucidation: The structure of the isolated this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.[6]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophoric system.

-

Conclusion and Future Directions

While direct experimental evidence for the antioxidant activity of this compound is currently sparse, the available theoretical data and the demonstrated antioxidant potential of Lespedeza extracts and related flavonoids provide a strong rationale for its investigation as a potent antioxidant agent. Its proposed mechanisms of action, involving both direct radical scavenging and the modulation of key cellular defense pathways like Nrf2/ARE and NF-κB, make it a compelling candidate for further research in the context of diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.

Future research should focus on:

-

The isolation or synthesis of pure this compound.

-

The comprehensive evaluation of its antioxidant activity using a panel of in vitro assays, including DPPH, ABTS, FRAP, and ORAC.

-

The elucidation of its precise molecular mechanisms of action in relevant cellular models, confirming its effects on the Nrf2 and NF-κB pathways.

-

In vivo studies to assess its bioavailability, safety, and efficacy in animal models of oxidative stress-related diseases.

This in-depth investigation will be crucial for unlocking the full therapeutic potential of this compound and other related natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoids isolated from Lespedeza cuneata G. Don and their inhibitory effects on nitric oxide production in lipopolysaccharide-stimulated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. antioxidant activity ic50: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diabetic Wound Healing and Activation of Nrf2 by Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalsciencebooks.info [globalsciencebooks.info]

- 13. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide on the In Vitro Anti-inflammatory Properties of Flavonoids from Lespedeza Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of flavonoids isolated from various Lespedeza species. The document synthesizes key findings on their mechanisms of action, presents quantitative data from relevant studies, and details the experimental protocols used to evaluate their efficacy. The focus is on the molecular pathways involved, particularly the NF-κB and MAPK signaling cascades, which are critical in the inflammatory response.

Introduction to Lespedeza Flavonoids as Anti-inflammatory Agents

Lespedeza species have a history of use in traditional medicine for treating inflammatory conditions.[1][2] Modern phytochemical research has identified several flavonoids as the bioactive constituents responsible for these anti-inflammatory effects. These compounds have been shown to modulate the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.[2][3] The primary mechanism of action for many of these flavonoids involves the inhibition of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of various flavonoids and extracts from Lespedeza species on the production of key inflammatory mediators in vitro.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

| Compound/Extract | Cell Line | Concentration | % Inhibition of NO Production | Reference |

| Lespedeza cuneata MeOH Extract (LCE) | RAW 264.7 | Not Specified | Dose-dependent decrease | [2] |

| L. bicolor Methanol Extract (LME) | RAW 264.7 | 200 µg/mL | 78% | [1] |

| Kaempferol | BV-2 Microglia | Not Specified | Significant | [5] |

| Quercetin | BV-2 Microglia | Not Specified | Significant | [5] |

| 8-Methoxybicolosin C | Mouse Kupffer Cells | Dose-dependent | Suppresses NO expression | [4] |

Table 2: Effects on Pro-inflammatory Cytokines and Enzymes in LPS-stimulated Macrophages

| Compound/Extract | Cell Line | Target | Effect | Reference |

| 8-Methoxybicolosin C | Mouse Kupffer Cells | TNF-α, IL-6, IL-1β | Dose-dependent suppression | [4] |

| Lespedeza cuneata Water Extract (LCW) | Not Specified | IL-1β, TNF-α, COX-2 mRNA | Dose-dependent suppression | [2] |

| L. bicolor Ethyl Acetate Fraction | RAW 264.7 | iNOS mRNA | Significant inhibition | [1] |

| Lespedeza Cuneata MeOH Extract (LCE) | RAW 264.7 | PGE2 | Decreased release | [2] |

| Lespedeza cuneata Extract | MH-S Cells | iNOS, COX-2, IL-1β, IL-6, TNF-α | Suppressed expression | [3] |

Signaling Pathways Modulated by Lespedeza Flavonoids

The anti-inflammatory effects of flavonoids from Lespedeza are primarily attributed to their ability to interfere with key signaling cascades that regulate the expression of pro-inflammatory genes.

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] Flavonoids from Lespedeza, such as 8-methoxybicolosin C and extracts from L. cuneata, have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2][4]

Caption: Inhibition of the NF-κB signaling pathway by Lespedeza flavonoids.

The MAPK family of proteins, including p38, JNK, and ERK, are crucial for transducing extracellular signals to cellular responses, including inflammation.[6] LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1, further promoting the expression of inflammatory mediators.[6] Studies on 8-methoxybicolosin C have demonstrated its ability to suppress the phosphorylation of JNK and p38 MAPKs, indicating that the anti-inflammatory effects of Lespedeza flavonoids are also mediated through the modulation of this pathway.[4]

References

- 1. A potential anti-inflammation activity and depigmentation effect of Lespedeza bicolor extract and its fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and anti-inflammatory activities of Lespedeza cuneata in Coal fly ash-induced murine alveolar macrophage cells -Korean Journal of Veterinary Research | Korea Science [koreascience.kr]

- 4. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids isolated from Lespedeza cuneata G. Don and their inhibitory effects on nitric oxide production in lipopolysaccharide-stimulated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Lespedezaflavanone H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lespedezaflavanone H, a flavonoid compound, is the subject of growing interest within the scientific community due to the recognized therapeutic potential of phytochemicals derived from the Lespedeza genus. Species of Lespedeza have a history of use in traditional medicine, and modern research has begun to validate their antioxidant, anti-inflammatory, and other biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, drawing upon available data for the compound and related flavonoids isolated from Lespedeza species. The guide details experimental protocols for key biological assays, presents quantitative data in a clear, tabular format, and visualizes relevant signaling pathways to facilitate a deeper understanding of its potential mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities. The genus Lespedeza, belonging to the Fabaceae family, is a rich source of various flavonoids, which are believed to contribute significantly to its traditional medicinal uses. Preliminary screenings of extracts from Lespedeza species have demonstrated promising antioxidant and anti-inflammatory properties. While comprehensive biological data specifically for this compound remains limited, this guide synthesizes the available information on its biological screening, alongside data from closely related compounds and extracts from the Lespedeza genus, to provide a valuable starting point for further investigation.

Biological Activities and Quantitative Data

The preliminary biological screening of compounds from Lespedeza species has focused on several key areas of therapeutic interest. The following tables summarize the quantitative data available for extracts and isolated flavonoids from this genus. It is important to note that specific data for purified this compound is not yet widely available, and the presented data serves as a reference based on the activity of related compounds and extracts.

Antioxidant Activity

The antioxidant capacity of Lespedeza extracts is a prominent feature, often evaluated through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

| Sample | Assay | IC50 Value | Reference |

| Lespedeza cuneata Extract | DPPH | 20–25 µg/mL | [1][2] |

| Lespedeza capitata Extract | DPPH | 40–60 µg/mL | [2] |

| Lespedeza bicolor Extract | DPPH | 50 µg/mL | [1] |

| Lespedeza capitata Extract | ABTS | 56.8 ± 3.2 μg/mL | [1] |

Table 1: Antioxidant Activity of Lespedeza Extracts

Anti-inflammatory Activity

The anti-inflammatory potential of Lespedeza compounds is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Sample | Cell Line | IC50 Value (NO Inhibition) | Reference |

| Flavonoid 1 from L. cuneata | BV-2 microglia | 28.01 µM | [3] |

| Flavonoid 6 from L. cuneata | BV-2 microglia | 26.97 µM | [3] |

Table 2: Anti-inflammatory Activity of Flavonoids from Lespedeza cuneata

Enzyme Inhibitory Activity

Certain flavonoids have shown potential to inhibit enzymes such as tyrosinase and α-glucosidase, suggesting applications in cosmetics and diabetes management, respectively. While specific data for this compound is not available, flavonoids are a known class of inhibitors for these enzymes.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Principle: The DPPH radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate, add varying concentrations of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in immune cells.

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition to determine the IC50 value. A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition is not due to cytotoxicity.[6]

Signaling Pathways

Flavonoids often exert their biological effects by modulating intracellular signaling pathways. The anti-inflammatory effects of many flavonoids are attributed to their ability to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes.

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that regulate various cellular processes.

Caption: Overview of the MAPK signaling pathway.

Conclusion and Future Directions

The preliminary biological screening data for compounds from the Lespedeza genus, particularly flavonoids, indicate a promising potential for antioxidant and anti-inflammatory activities. While specific quantitative data for this compound is currently limited, the information gathered on related compounds and extracts provides a strong rationale for its further investigation. Future research should focus on the isolation and purification of this compound to enable a comprehensive evaluation of its biological activities. Elucidating its specific effects on key signaling pathways, such as NF-κB and MAPK, will be crucial in understanding its mechanism of action and potential therapeutic applications. This technical guide serves as a foundational resource to encourage and direct these future research endeavors.

References

- 1. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flavonoids isolated from Lespedeza cuneata G. Don and their inhibitory effects on nitric oxide production in lipopolysaccharide-stimulated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-glucosidase inhibitors from plants: A natural approach to treat diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A potential anti-inflammation activity and depigmentation effect of Lespedeza bicolor extract and its fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Lespedezaflavanone H Derivatives: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lespedezaflavanone H, a C-geranylated flavanone found in Lespedeza species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of novel therapeutic agents. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their wide range of biological activities.[1] Flavanones, a subclass of flavonoids, are characterized by a saturated C2-C3 bond in the C ring. This compound belongs to a unique group of C-geranylated flavanones, where a ten-carbon geranyl group is attached to the flavonoid skeleton. This geranyl moiety often enhances the biological activity of the parent compound.[2] Understanding the relationship between the chemical structure of this compound derivatives and their biological function is crucial for the development of potent and selective drug candidates. This guide will explore the SAR of these compounds, focusing on their cytotoxic and anti-inflammatory effects.

Synthesis of Flavanone Derivatives

The synthesis of flavanone derivatives, including those structurally similar to this compound, is typically achieved through a two-step process:

-

Claisen-Schmidt Condensation: This reaction involves the condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) to form a 2'-hydroxychalcone intermediate.[3]

-

Intramolecular Cyclization: The resulting chalcone is then cyclized to the corresponding flavanone. This can be achieved under various conditions, such as heating with a base (e.g., sodium acetate) or acid catalysis.[2][3]

The synthesis of C-prenylated or C-geranylated flavanones can be accomplished by using appropriately substituted starting materials or by introducing the isoprenoid chain onto the flavanone core through electrophilic substitution reactions.

Structure-Activity Relationship (SAR) Analysis

The biological activity of flavanone derivatives is significantly influenced by the nature and position of substituents on their basic skeleton.

Cytotoxic Activity

The cytotoxic effects of flavanone derivatives have been evaluated against various cancer cell lines. The SAR for cytotoxicity can be summarized as follows:

-

B-Ring Substitution: The presence of heterocyclic rings or specific substituents on the B-ring can significantly impact cytotoxicity. For instance, a furan ring in the B-ring of a flavanone has been shown to exhibit potent activity against MCF7, HT29, and A498 cancer cell lines.

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro or nitro groups, at the 2'-position of the B-ring has been demonstrated to enhance cytotoxic activity.[4]

-

Prenylation/Geranylation: The presence and position of a prenyl or geranyl group on the flavonoid skeleton are crucial for activity. C-prenylation at the C-8 position has been shown to increase antitumor activity.[5]

Table 1: Cytotoxic Activity of Flavanone Derivatives

| Compound | Substitution | Cell Line | IC50 (µM) | Reference |

| Flavanone Derivative 1 | 3',4',7-trimethoxyl-5-hydroxyl-8-prenyl | HeLa | 7.08 | [6] |

| HCC1954 | 0.91 | [6] | ||

| SK-OV-3 | 2.56 | [6] | ||

| Flavanone Derivative 2 | 3',7-dimethoxy-5-O-prenyl | HCC1954 | 0.49 | [6] |

| Flavanone Derivative 3 | 3',4',7-trimethoxy-5-O-prenyl | HCC1954 | 5.32 | [6] |

Anti-inflammatory Activity

Flavanones exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

-

Hydroxyl Group Positioning: The position of hydroxyl groups on the flavonoid backbone is critical for anti-inflammatory activity. Hydroxylation at C-5 and C-4' tends to enhance activity, while hydroxylation at C-6, C-7, C-8, and C-3' can attenuate it.[7] The presence of free hydroxyl groups at both C-3 and C-7 has been shown to be important for the inhibition of nitric oxide (NO) production.[8][9]

-

C2-C3 Bond: Saturation of the C2-C3 double bond (as in flavanones versus flavones) appears to be important for certain anti-inflammatory activities.[10]

-

Geranylation: C-geranylated flavonoids have demonstrated significant inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2]

Table 2: Anti-inflammatory Activity of Flavanone Derivatives

| Compound | Activity | Assay | IC50 (µM) | Reference |

| Flavonoid 1 | NO Inhibition | LPS-stimulated BV-2 microglia | 28.01 | [9] |

| Flavonoid 6 | NO Inhibition | LPS-stimulated BV-2 microglia | 26.97 | [9] |

| 3',4'-dihydroxyflavone | NO Inhibition | LPS-induced RAW 264.7 | 9.61 | [11] |

| Luteolin | NO Inhibition | LPS-induced RAW 264.7 | 16.90 | [11] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).[13]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[14]

-

Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12][14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Principle: The peroxidase activity of COX is determined by monitoring the oxidation of a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at 590 nm.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add assay buffer, heme, and the COX-1 or COX-2 enzyme to each well.[16]

-

Inhibitor Addition: Add the test compounds at various concentrations to the inhibitor wells. A known COX inhibitor (e.g., celecoxib for COX-2) is used as a positive control.[17]

-

Incubation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C.

-

Reaction Initiation: Add the colorimetric substrate and arachidonic acid to initiate the reaction.

-

Absorbance Measurement: Read the absorbance at 590 nm after a brief incubation (e.g., 2 minutes).

-

Data Analysis: Calculate the percentage of inhibition of COX activity compared to the vehicle control.

Signaling Pathways

Flavanones, including this compound derivatives, often exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses.[18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[19] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[20] Flavonoids can inhibit this pathway at various points, such as by preventing IκBα phosphorylation and degradation.[11]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and apoptosis.[21] It consists of a series of protein kinases, including ERK, JNK, and p38 MAPKs.[21] Extracellular stimuli can activate this cascade, leading to the phosphorylation and activation of downstream transcription factors that regulate the expression of various genes, including those for pro-inflammatory cytokines.[22] Flavonoids have been shown to suppress the activation of the MAPK pathway, thereby contributing to their anti-inflammatory effects.[21]

Conclusion and Future Directions

The structure-activity relationship of this compound and its derivatives highlights the significant potential of this class of compounds in drug discovery. The presence and position of the geranyl group, along with the substitution pattern on the flavonoid skeleton, are key determinants of their biological activity. Future research should focus on the synthesis of a broader range of this compound derivatives and their systematic evaluation in various biological assays. This will enable the development of more precise QSAR models to guide the design of novel drug candidates with improved potency and selectivity for the treatment of cancer and inflammatory diseases.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Paulownia C-geranylated flavonoids: their structural variety, biological activity and application prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Activity Evaluation of Novel Prenylated Flavonoids as Antiproliferative Agents [crcu.jlu.edu.cn]

- 7. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation of prenylflavonoids as vasorelaxant and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. A quantitative structure-activity relationship model for radical scavenging activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchhub.com [researchhub.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globalsciencebooks.info [globalsciencebooks.info]

- 19. mdpi.com [mdpi.com]

- 20. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Cellular Interactions of Lespedeza Flavonoids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific cellular targets and binding affinities of Lespedezaflavanone H is limited in publicly available scientific literature. This guide provides an in-depth overview of the known and potential cellular interactions of flavonoids isolated from the Lespedeza genus, with a focus on prenylated flavanones as a class to which this compound belongs. The presented data and pathways are representative of this class of compounds and may not be specific to this compound.

Introduction

Flavonoids derived from the Lespedeza genus have long been recognized in traditional medicine and are now a subject of intense scientific scrutiny for their therapeutic properties. Among these, prenylated flavanones such as this compound are of particular interest. The addition of a prenyl group to the flavonoid backbone increases lipophilicity, which can enhance the molecule's interaction with cellular membranes and protein targets, potentially leading to increased biological activity.[1][2][3] This guide synthesizes the current understanding of how these compounds interact with cellular components, focusing on their anti-inflammatory and antioxidant mechanisms.

Core Cellular Targets and Mechanisms of Action

Flavonoids from Lespedeza cuneata have demonstrated significant anti-inflammatory and antioxidant effects.[4] The primary mechanism appears to be the modulation of key signaling pathways involved in the inflammatory response.

Anti-Inflammatory Effects

A key observed effect of Lespedeza flavonoids is the inhibition of nitric oxide (NO) production in inflammatory conditions.[5][6][7] This is a critical aspect of their anti-inflammatory activity. Elevated NO levels, produced by inducible nitric oxide synthase (iNOS), are a hallmark of chronic inflammation.

The primary pathway implicated in the anti-inflammatory action of Lespedeza flavonoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2).

Key interactions include:

-

Inhibition of IκBα Phosphorylation: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Lespedeza flavonoids are thought to inhibit this phosphorylation step, thereby preventing NF-κB activation.

-

Suppression of Pro-inflammatory Mediators: By inhibiting the NF-κB pathway, Lespedeza flavonoids can reduce the production of key inflammatory molecules such as nitric oxide, prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6.[4]

Antioxidant Effects

Lespedeza flavonoids also exhibit potent antioxidant activity by scavenging reactive oxygen species (ROS).[4] This direct antioxidant action helps to mitigate oxidative stress, a condition that can lead to cellular damage and contribute to the inflammatory process.

Quantitative Data on the Bioactivity of Lespedeza Flavonoids

While specific binding affinities for this compound are not available, studies on flavonoids from Lespedeza cuneata provide insights into their inhibitory concentrations.

| Compound Class | Assay | Target Cell Line | Measurement | Result | Reference |

| Flavonoids from L. cuneata | Nitric Oxide Production | LPS-stimulated BV-2 microglia | IC50 | Compounds 1 and 6 showed significant inhibition | [5][6] |

Note: The specific IC50 values were not provided in the abstract. "Compound 1" and "Compound 6" refer to specific, but unnamed in the abstract, flavonoids isolated in the cited study.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway Inhibition by Lespedeza Flavonoids

Caption: Proposed mechanism of NF-κB pathway inhibition by Lespedeza flavonoids.

Experimental Workflow for Assessing Nitric Oxide Production Inhibition

Caption: A generalized workflow for determining the nitric oxide inhibitory activity of test compounds.

Detailed Experimental Protocols

While specific protocols for this compound are not available, the following is a generalized protocol for the nitric oxide production inhibition assay as described for flavonoids from Lespedeza cuneata.[5][7]

Nitric Oxide Production Inhibition Assay in LPS-Stimulated BV-2 Microglia

1. Cell Culture and Plating:

-